molecular formula C12H10BrNO2 B095419 (E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate CAS No. 18861-58-0

(E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate

Cat. No. B095419
CAS RN: 18861-58-0
M. Wt: 280.12 g/mol
InChI Key: MJGTUYOCBQBORS-JXMROGBWSA-N
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Description

The compound (E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate is a cyanoacrylate derivative with a bromine substituent on the phenyl ring. While the provided papers do not directly discuss this compound, they provide insights into similar structures and their properties. The first paper discusses the synthesis of isomeric intermediates related to ethyl/methyl-2-cyanoacrylate derivatives and their application in fluorescence and anti-cancer activity . The second paper focuses on the vibrational frequency analysis and theoretical studies of a methoxyphenyl variant of a similar ethyl-2-cyanoacrylate compound . These studies can provide a foundational understanding of the chemical behavior and properties of the (E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate molecule.

Synthesis Analysis

The synthesis of related cyanoacrylate compounds involves the creation of E and Z isomeric intermediates, which can be further converted into their respective diethyl/dimethyl bis(cyanoacrylate) derivatives . The process is stereoselective, allowing for the controlled production of specific isomers, which can significantly influence the compound's properties, such as fluorescence and biological activity. Although the exact synthesis of (E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate is not detailed, similar strategies could potentially be applied to synthesize this compound with desired stereochemistry.

Molecular Structure Analysis

The molecular structure of cyanoacrylate derivatives is crucial in determining their physical, chemical, and biological properties. The second paper provides a comprehensive analysis of the vibrational frequencies, IR intensities, Raman activities, and optimized geometric parameters of a related compound using density functional theory (DFT) . These theoretical calculations can be used to predict the molecular structure and behavior of (E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate, as the presence of a bromine atom instead of a methoxy group would influence the electronic distribution and molecular interactions.

Chemical Reactions Analysis

Cyanoacrylate compounds are known for their reactivity due to the electron-withdrawing cyano group and the alkene moiety. The first paper indicates that the configuration of the isomers can affect their reactivity, as seen in the anti-cancer activity of the E, Z isomer . While the specific chemical reactions of (E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate are not discussed, it can be inferred that the compound may participate in similar reactions, and its reactivity could be influenced by the presence of the bromine atom and the stereochemistry of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacrylate derivatives are closely related to their molecular structure. The vibrational frequency analysis and DFT studies provide insights into the electronic properties, such as HOMO-LUMO energy gaps, which can be indicative of chemical stability and reactivity . The presence of a bromine atom in (E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate would likely affect its physical properties, such as boiling point, melting point, and solubility, as well as its chemical properties, including reactivity and potential biological activities.

Scientific Research Applications

  • Stereoselective Synthesis and Anti-Cancer Activity : Ethyl/methyl-2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate, a related compound, has been synthesized and shown to have configuration-controlled fluorescence characteristics and selective anti-cancer activity against human nasopharyngeal carcinoma (Irfan et al., 2021).

  • Applications in Kinase Inhibitors : A study developed a one-pot, three-component Wittig–SNAr approach to ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate and its analogs, which are intermediates for aurora 2 kinase inhibitors (Xu et al., 2015).

  • Cytotoxicity Testing for Medical Applications : Ethyl 2-cyanoacrylate has been evaluated for its cytotoxicity using a direct contact assay on human oral osteoblast cells, suggesting its biocompatibility and potential use in bone graft fixation (de Melo et al., 2013).

  • Synthesis and Bioactivity in Medicinal Chemistry : A series of 2-cyanoacrylates containing a trifluoromethylphenyl moiety, synthesized from ethyl 2-cyanoacrylate, were found to possess high antitumor activities against PC3 and A431 cells (Song et al., 2005).

  • Histopathological Effects in Surgical Applications : The histopathological effects of ethyl 2-cyanoacrylate glue, when used as a tissue adhesive in cardiovascular and thoracic surgery, have been investigated, showing no significant histopathological difference compared to conventional sutured tissues (Kaplan et al., 2004).

  • Chemical Transformations and Polymerization : A study on the reaction of ethyl cyanoacrylate (ECA) with phosphines and amines revealed significant differences in reactivity and the formation of different compounds, including aminocyanopropionate esters and polymers (Klemarczyk, 2001).

properties

IUPAC Name

ethyl (E)-3-(4-bromophenyl)-2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-7H,2H2,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGTUYOCBQBORS-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)Br)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70418815
Record name NSC637299
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70418815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate

CAS RN

18861-58-0
Record name NSC637299
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70418815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Makkar, M Chandel, MK Patra, NN Ghosh - ACS omega, 2019 - ACS Publications
In this paper, a simple “one pot” methodology to synthesize snowflake-like dendritic CoNi alloy-reduced graphene oxide (RGO) nanocomposites has been reported. First-principles …
Number of citations: 22 pubs.acs.org
A Dandia, V Parewa, SL Gupta… - Current Organic …, 2014 - ingentaconnect.com
Polycarbonate (PC)-ZnO NPs composites have been successfully fabricated by solution casting technique in which ZnO NPs (45nm) were prepared via wet chemical method and used …
Number of citations: 14 www.ingentaconnect.com
SR Mangaonkar, FV Singh
Number of citations: 0

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